REACTION_CXSMILES
|
[C:1]1([CH3:10])[CH:6]=[CH:5][CH:4]=[C:3]([C:7](Cl)=[O:8])[CH:2]=1.[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][CH:13]=1.[Cl-].[Al+3].[Cl-].[Cl-].Cl>CCOCC>[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][C:13]=1[C:7]([C:3]1[CH:4]=[CH:5][CH:6]=[C:1]([CH3:10])[CH:2]=1)=[O:8] |f:2.3.4.5|
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)C(=O)Cl)C
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 170° C. in 30 min.
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The resulting brownish solution was cooled to about 80° C.
|
Type
|
ADDITION
|
Details
|
poured onto ice
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DISTILLATION
|
Details
|
distilled under vacuum
|
Type
|
CUSTOM
|
Details
|
after the removal of ether
|
Type
|
DISTILLATION
|
Details
|
The residue from distillation
|
Type
|
CUSTOM
|
Details
|
was recrystallized twice from hexane
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)C2=CC(=CC=C2)C)C=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 44.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |